molecular formula C13H16O4 B1590338 Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester CAS No. 81147-94-6

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Cat. No. B1590338
CAS RN: 81147-94-6
M. Wt: 236.26 g/mol
InChI Key: BDCUIFGTTIEBLT-UHFFFAOYSA-N
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Description



  • Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS No. 81147-94-6) is an organic compound belonging to the category of benzene carboxylic acids.

  • Also known as methyl 2-(oxiranylmethoxy)benzoate .





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>

    • Molecular weight: 236.26 g/mol





  • Chemical Reactions Analysis



    • No specific reactions data is provided for this compound.





  • Physical And Chemical Properties Analysis



    • Unfortunately, the physical and chemical properties are not detailed in the retrieved information.




  • Scientific Research Applications

    • Organic Synthesis

      • This compound can be used as an intermediate in the synthesis of other complex organic compounds . The presence of the ester group (COO-) and the epoxide group (C-O-C) makes it a versatile compound in organic synthesis.
    • Pharmaceutical Research

      • It can be used as a lead compound for drug development and clinical trials. Preclinical studies have shown promising results for the treatment of various types of cancer.
    • Environmental Research

      • Due to its unique structure, this compound could potentially be used in environmental research, such as studying its biodegradability or its effects on different ecosystems.
    • Industrial Research

      • In industrial research, it could be used to develop new materials or processes.
    • Chemical Standards

      • This compound can be used as a chemical standard in analytical chemistry . Chemical standards are substances with a known concentration and purity, used in various analytical techniques to calibrate instruments and validate methods .
    • Epoxy Resin Synthesis

      • The presence of an epoxide group in the molecule suggests that it could be used in the synthesis of epoxy resins . Epoxy resins are a type of polymer that are known for their high strength and resistance to heat and chemicals .

    Safety And Hazards



    • No safety or hazard information is provided for this compound.




  • Future Directions



    • Research on this compound could focus on its potential applications, reactivity, and biological activity.




    Please note that the available data is limited, and further research would be necessary to provide a more comprehensive analysis. If you have any specific questions or need additional details, feel free to ask! 🌟


    properties

    IUPAC Name

    methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BDCUIFGTTIEBLT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CCC1=CC=C(C=C1)OCC2CO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00868602
    Record name Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00868602
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    236.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

    CAS RN

    81147-94-6
    Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=81147-94-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    A mixture of 228 gm (1.27 mole) of methyl 3-(4-hydroxyphenyl)propionate, 263 gm (1.90 mole) of K2CO3 and 298 mL (3.80 mole) of epichlorohydrin in 2 liters of acetone was stirred and heated to reflux for 20 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was taken up in 1 liter of toluene andwashed consecutively with 500 mL water, 2×500 mL 1N NaOH and 2×500 mL water. The toluene phase was then dried over MgSO4 andevaporated under reduced pressure to provide a clear oil which was further purified by vacuum distillation. The final yield of purified oil was 131.2gm (44%): bp 156° (p=0.4 mm Hg). The NMR and IR spectra of the product were consistent with the assigned structure and the elemental analysis was consistent with the formula C13H16O4.
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    228 g
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    2 L
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    Synthesis routes and methods II

    Procedure details

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